9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)-
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Overview
Description
9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes . One efficient method is based on the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist for these receptors, mimicking the action of acetylcholine and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent neurotoxin with a similar azabicyclo structure.
Epibatidine: Another compound with a bicyclic structure that interacts with nAChRs.
Uniqueness
9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is unique due to its specific structural features and the potential for selective interactions with biological targets
Properties
CAS No. |
125736-14-3 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(1R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]non-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-9-5-4-6-10(12(16)17)11(15)8-7-9/h6,9,11H,4-5,7-8H2,1-3H3,(H,16,17)/t9?,11-/m1/s1 |
InChI Key |
HIMPEVIYFVUDQG-HCCKASOXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)O |
Origin of Product |
United States |
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